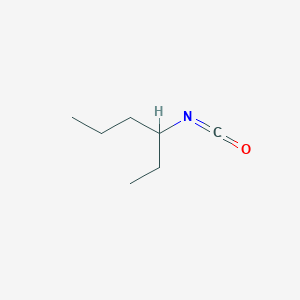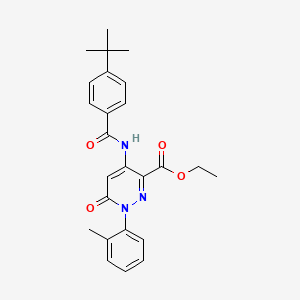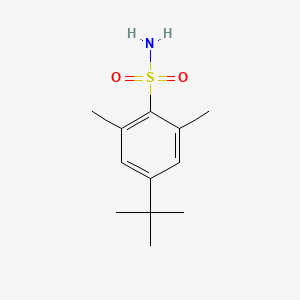
1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Kinase Inhibitors
The piperazine ring in BPPD is often utilized in the design of kinase inhibitors. These inhibitors target specific kinases involved in cell signaling pathways and play a crucial role in cancer therapy. BPPD derivatives may exhibit kinase-inhibitory activity, potentially impacting cell growth, proliferation, and survival .
Receptor Modulators
BPPD derivatives could act as receptor modulators. By interacting with specific receptors (such as G protein-coupled receptors or ion channels), they may influence cellular responses, neurotransmission, or hormone signaling. Investigating BPPD’s receptor-binding properties is essential for drug discovery .
Buchwald–Hartwig Amination
The synthetic methodologies used to prepare BPPD often involve Buchwald–Hartwig amination. This powerful coupling reaction allows the introduction of aryl or heteroaryl groups onto the piperazine scaffold. Researchers explore diverse substitution patterns to optimize pharmacological properties .
Aromatic Nucleophilic Substitution
BPPD derivatives can undergo aromatic nucleophilic substitution reactions. These transformations enable the substitution of functional groups on the aromatic ring of the piperazine core. Such modifications impact the compound’s bioactivity and pharmacokinetics .
Reductive Amination
Reductive amination methods are employed to synthesize BPPD analogs. By introducing substituents at the carbonyl position, researchers fine-tune the compound’s properties. Reductive amination allows the incorporation of diverse functional groups .
Finkelstein Alkylation
Finkelstein alkylation reactions are useful for modifying BPPD. These reactions involve the exchange of halogens (e.g., chlorine or bromine) with alkyl groups. Researchers explore different alkyl substituents to enhance drug-like properties .
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.2ClH/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,17H,6-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQXGPBIXPKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B2737969.png)

![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)

![1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2737975.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)